Ciliobrevin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dieser Signalweg spielt eine entscheidende Rolle bei der Regulierung von Zellwachstum und -differenzierung, wodurch Hedgehog-Signalweg-Inhibitor-4 zu einer wichtigen Verbindung in der Krebsforschung und -behandlung wird .

Herstellungsmethoden

Hedgehog-Signalweg-Inhibitor-4 kann durch eine Reihe von chemischen Reaktionen synthetisiert werden. Der Syntheseweg beinhaltet die Bildung eines Chinolinringsystems, das ein wichtiges Strukturmerkmal der Verbindung darstellt. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Vorbereitungsmethoden

Hedgehog pathway inhibitor-4 can be synthesized through a series of chemical reactions. The synthetic route involves the formation of a quinazoline ring system, which is a key structural component of the compound. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

Hedgehog-Signalweg-Inhibitor-4 durchläuft verschiedene Arten von chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Inhibition of Dynein Activity

Ciliobrevin A is recognized for its ability to inhibit dynein 1 and 2, two essential motor proteins responsible for retrograde transport along microtubules. Research indicates that this compound effectively disrupts dynein-mediated processes in various cell types:

- Axonal Transport : In studies involving embryonic chicken dorsal root ganglion neurons, this compound was shown to inhibit both retrograde and anterograde transport of organelles, such as mitochondria and lysosomes. This inhibition affects axon extension and branching induced by nerve growth factor, highlighting its role in neuronal development and function .

- Ciliary Function : this compound has been used to investigate the role of dynein in cilia maintenance. For instance, in C. elegans, treatment with this compound resulted in shortened chemosensory cilia due to impaired intraflagellar transport (IFT), demonstrating its utility in studying ciliary dynamics .

Hedgehog Signaling Pathway Modulation

This compound also serves as an antagonist of the Hedgehog signaling pathway, which is crucial for various developmental processes. It blocks Sonic hedgehog-induced activation downstream of Smoothened (Smo), with an IC50 value of approximately 7 μM . This property makes it a valuable tool for exploring the roles of Hedgehog signaling in development and disease.

Structural Studies and Mechanistic Insights

Recent studies have focused on the structural mechanisms by which this compound inhibits dynein activity. It has been suggested that this compound binds to the ATPase region of dynein, competing with ATP and thereby inhibiting its motor function . This insight into its binding profile helps refine our understanding of how small molecules can modulate motor protein activity.

Case Studies and Experimental Applications

Several experimental studies have utilized this compound to probe dynein functions:

- Dynein Function in Non-Neuronal Cells : Research has shown that this compound can be used to assess dynein's role in cellular processes beyond neurons, such as melanosome aggregation in Xenopus melanophores and peroxisome movement in insect cells .

- Impact on Viral Protein Distribution : In studies on hepatitis C virus replication, this compound was employed to investigate the intracellular distribution of viral proteins, revealing that dynein is necessary for effective viral RNA replication .

Comparative Efficacy with Other Compounds

This compound's efficacy has been compared with other inhibitors like Ciliobrevin D. While both compounds inhibit dynein activity, studies suggest that they may have different binding affinities and effects on cellular processes. For example, Ciliobrevin D has been noted for its stronger inhibitory effects on axonal transport compared to this compound .

Wirkmechanismus

Hedgehog pathway inhibitor-4 exerts its effects by inhibiting the Hedgehog signaling pathway. It specifically targets the Smoothened receptor, which is a key component of the pathway. By blocking the activity of the Smoothened receptor, Hedgehog pathway inhibitor-4 prevents the activation of downstream transcription factors such as Gli1 and Gli2. This inhibition disrupts the expression of Hedgehog target genes, leading to a reduction in cell proliferation and differentiation .

Vergleich Mit ähnlichen Verbindungen

Hedgehog-Signalweg-Inhibitor-4 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner Fähigkeit, die Zilienbildung zu hemmen. Ähnliche Verbindungen umfassen Cyclopamin, Hedgehog-Signalweg-Inhibitor-1, Hedgehog-Signalweg-Inhibitor-2 und Hedgehog-Signalweg-Inhibitor-3. Während Cyclopamin ebenfalls auf den Smoothened-Rezeptor abzielt, ist es weniger wirksam gegen bestimmte onkogene Formen des Rezeptors. Hedgehog-Signalweg-Inhibitor-1 und Hedgehog-Signalweg-Inhibitor-2 weisen nicht das gleiche Aktivitätsniveau bei der Hemmung der Hedgehog-Signalgebung wie Hedgehog-Signalweg-Inhibitor-4 auf .

Eigenschaften

CAS-Nummer |

302803-72-1 |

|---|---|

Molekularformel |

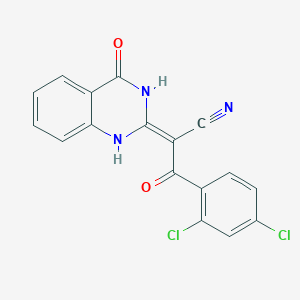

C17H9Cl2N3O2 |

Molekulargewicht |

358.2 g/mol |

IUPAC-Name |

(E)-3-(2,4-dichlorophenyl)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C17H9Cl2N3O2/c18-9-5-6-10(13(19)7-9)15(23)12(8-20)16-21-14-4-2-1-3-11(14)17(24)22-16/h1-7,23H,(H,21,22,24)/b15-12+ |

InChI-Schlüssel |

UEZZGQDPOFILFH-NTCAYCPXSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(\C3=C(C=C(C=C3)Cl)Cl)/O)/C#N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ciliobrevin A; HPI-4; HPI 4; HPI4. Hedgehog Pathway Inhibitor 4. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.